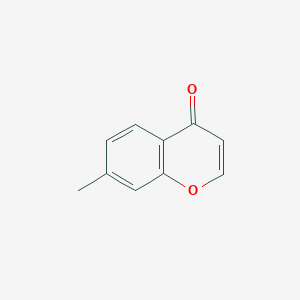
7-Methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyranone ring, with a methyl group attached at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid like sulfuric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of 7-methyl-4H-chromen-4-one may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of 7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway . Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the methyl group at the seventh position but shares a similar core structure.
Chromone: Differs by having a double bond between C-2 and C-3, leading to different biological activities.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the dihydropyranone ring, exhibiting similar but distinct biological activities.
Uniqueness: 7-Methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl group at the seventh position plays a crucial role in its interaction with molecular targets, enhancing its therapeutic potential .
Propiedades
Número CAS |
5751-51-9 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
7-methylchromen-4-one |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
Clave InChI |
MOISBGWJJHJRIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



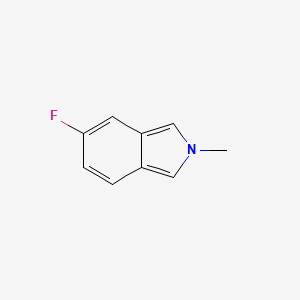

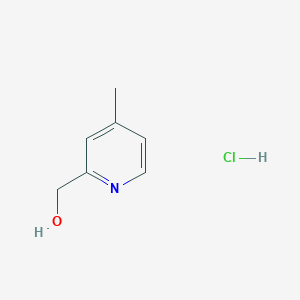

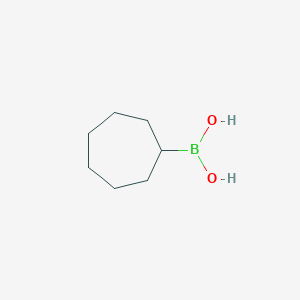

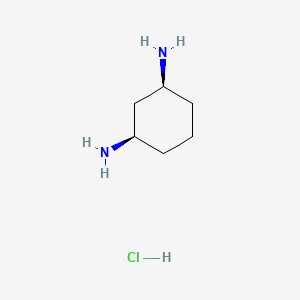
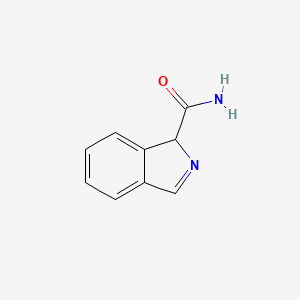
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
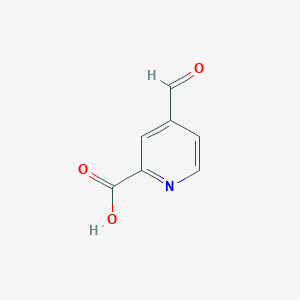
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)


